molecular formula C11H15ClN2O2 B1450512 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864064-59-4

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1450512
CAS No.: 1864064-59-4
M. Wt: 242.7 g/mol
InChI Key: UDWKYDKURGOUJJ-UHFFFAOYSA-N
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Description

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are known for their versatile applications in pharmaceuticals and various biological systems due to their structural similarity to nucleic bases like adenine and guanine . This compound is of particular interest due to its potential pharmacological properties and applications in scientific research.

Properties

IUPAC Name

3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKYDKURGOUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864064-59-4
Record name 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminobenzo[d]oxazole with 4-aminobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research .

Biological Activity

3-(4-Aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including case studies, research findings, and relevant data tables.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.7 g/mol
  • CAS Number : 1864064-59-4

Antimicrobial Activity

Research has indicated that compounds related to benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on similar compounds demonstrated selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
3-(4-Aminobutyl)benzo[d]oxazol-2(3H)-oneTBDTBD
H-Box[(2-OMe-4-NMe₂)Ph]-OMe16Antibacterial
H-Box[2,5-(OMe)₂Ph]-OMe32Antifungal
H-Box[(2-OMe)Ph]-OMe64Antifungal

Note : The MIC values for this compound are yet to be determined.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been studied extensively, revealing that many exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Case Study: Cytotoxic Effects

A recent study assessed the cytotoxicity of a series of benzoxazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives had a significantly higher toxicity towards cancer cells compared to normal fibroblasts, suggesting their potential as anticancer agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) is crucial in understanding how modifications to the benzoxazole ring influence biological activity. Research indicates that electron-donating substituents enhance antibacterial activity while certain structural modifications can increase selectivity towards cancer cells .

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Electron-withdrawing groupsDecreased cytotoxicity
Position of substituentsSignificant impact on MIC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
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3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride

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